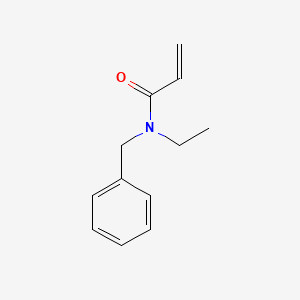
N-Benzyl-N-ethylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-ethylprop-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to the nitrogen atom and an ethyl group attached to the nitrogen atom, with a prop-2-enamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method for synthesizing N-Benzyl-N-ethylprop-2-enamide involves the reaction of benzylamine with ethyl acrylate under basic conditions. The reaction typically proceeds via nucleophilic addition of the amine to the acrylate, followed by elimination of ethanol.
Acid Chloride Method: Another method involves the reaction of benzylamine with prop-2-enoyl chloride in the presence of a base such as triethylamine. This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods: Industrial production of this compound often employs the amidation reaction due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Benzyl-N-ethylprop-2-enamide can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents include alkyl halides and nucleophiles such as sodium azide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: N-Benzyl-N-ethylprop-2-enamine.
Substitution: this compound derivatives with various substituents at the benzylic position.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Benzyl-N-ethylprop-2-enamide is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: this compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent.
Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals. It is also used in the formulation of certain polymers and resins.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-ethylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors on the cell surface, modulating their activity and influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-N-methylprop-2-enamide: Similar structure but with a methyl group instead of an ethyl group.
N-Benzyl-N-isopropylprop-2-enamide: Similar structure but with an isopropyl group instead of an ethyl group.
N-Benzyl-N-phenylprop-2-enamide: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness: N-Benzyl-N-ethylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.
Eigenschaften
CAS-Nummer |
160810-11-7 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
N-benzyl-N-ethylprop-2-enamide |
InChI |
InChI=1S/C12H15NO/c1-3-12(14)13(4-2)10-11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3 |
InChI-Schlüssel |
GLZLBMBOISVRDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
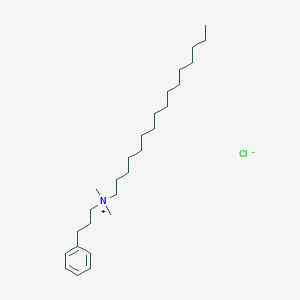


![3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol](/img/structure/B14273593.png)

![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
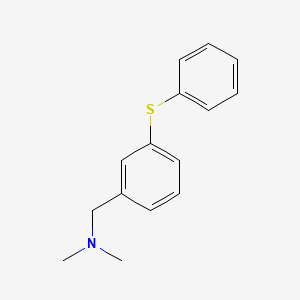
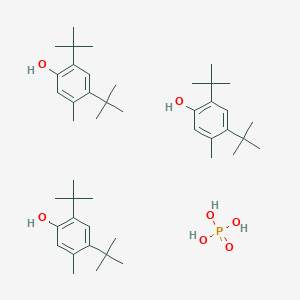
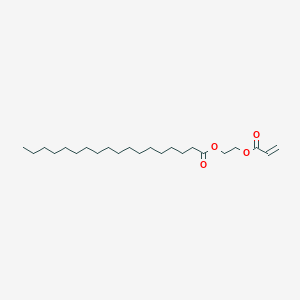
![2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid](/img/structure/B14273647.png)
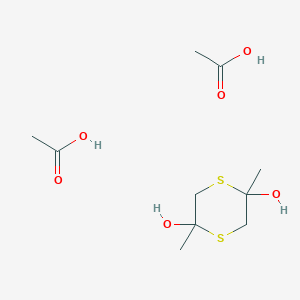

![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)
